N-Hydroxy-3-pyridin-3-YL-propionamidine
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Overview
Description
N-Hydroxy-3-pyridin-3-YL-propionamidine is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19244 g/mol . It is a white solid that is poorly soluble in water but soluble in common organic solvents such as methanol, ethanol, and dichloromethane . This compound is a versatile intermediate used in organic synthesis and has strong reducing properties, making it a precursor for oxidizing agents .
Preparation Methods
The synthesis of N-Hydroxy-3-pyridin-3-YL-propionamidine can be achieved through several methods :
Reaction of Pyridine-3-ylacetamide with N-Hydroxypropionohydrazide: This method involves reacting pyridine-3-ylacetamide with N-hydroxypropionohydrazide in an appropriate solvent, followed by heat treatment to obtain the target product.
Reaction of Pyridine-3-ylacetamide with Sodium Nitrite: In this method, pyridine-3-ylacetamide reacts with sodium nitrite under acidic conditions, followed by condensation, hydrogenation, and hydrolysis to yield the product.
Chemical Reactions Analysis
N-Hydroxy-3-pyridin-3-YL-propionamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
N-Hydroxy-3-pyridin-3-YL-propionamidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-pyridin-3-YL-propionamidine involves its strong reducing properties. It can donate electrons to various substrates, leading to their reduction . The molecular targets and pathways involved include redox-sensitive enzymes and proteins, which play crucial roles in cellular oxidative stress responses .
Comparison with Similar Compounds
N-Hydroxy-3-pyridin-3-YL-propionamidine can be compared with similar compounds such as:
N-Hydroxy-3-phenylpropanimidamide: Similar in structure but with a phenyl group instead of a pyridine ring.
N-Hydroxy-3-pyridin-2-YL-propionamidine: Similar but with the hydroxyl group positioned differently on the pyridine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) |
InChI Key |
MCZTUZRQCUXQGS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CC/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
Origin of Product |
United States |
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